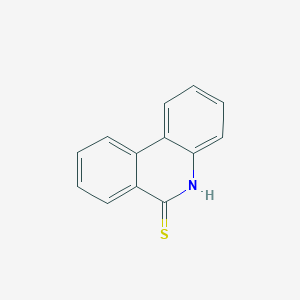

phenanthridine-6-thiol

Vue d'ensemble

Description

phenanthridine-6-thiol: is a heterocyclic compound with the molecular formula C13H9NS. It is a sulfur-containing derivative of phenanthridine, characterized by a thione group at the 6-position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of phenanthridine-6-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of benzamides and o-nitrobenzoic acids, which undergo a series of reactions to form the phenanthridine core . The key steps often involve:

KOH-mediated anionic ring closure: This step is crucial for forming the phenanthridine skeleton.

Decarboxylative amidation: This reaction helps in the formation of the desired thione group.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials .

Analyse Des Réactions Chimiques

Types of Reactions: phenanthridine-6-thiol undergoes various chemical reactions, including:

Oxidation: This reaction can convert the thione group to a sulfoxide or sulfone.

Reduction: The compound can be reduced to form different derivatives with altered electronic properties.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the phenanthridine ring.

Common Reagents and Conditions:

Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Reducing agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.

Catalysts: Palladium or other transition metals for facilitating substitution reactions.

Major Products:

Sulfoxides and sulfones: From oxidation reactions.

Reduced derivatives: From reduction reactions.

Substituted phenanthridines: From substitution reactions.

Applications De Recherche Scientifique

Chemistry: phenanthridine-6-thiol is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds .

Biology and Medicine: The compound exhibits potential biological activities, including anticancer, antiviral, and antibacterial properties . It is being studied for its ability to inhibit specific enzymes and pathways involved in disease processes .

Industry: In the materials science field, this compound is explored for its electronic properties, making it a candidate for use in organic semiconductors and other advanced materials .

Mécanisme D'action

The mechanism of action of phenanthridine-6-thiol involves its interaction with various molecular targets. One notable target is the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), where the compound acts as an inhibitor . This inhibition leads to the prevention of DNA repair processes, which can induce cell death in cancer cells. The compound’s ability to interact with other cellular pathways is also under investigation .

Comparaison Avec Des Composés Similaires

Phenanthridine: The parent compound without the thione group.

Phenanthridinone: An oxygen-containing derivative with a similar structure.

Phenanthrene: A simpler polycyclic aromatic hydrocarbon without heteroatoms.

Uniqueness: phenanthridine-6-thiol is unique due to the presence of the thione group, which imparts distinct electronic and chemical properties. This makes it more reactive in certain types of chemical reactions and potentially more effective in biological applications compared to its oxygen or nitrogen analogs .

Activité Biologique

Phenanthridine-6-thiol, a member of the phenanthridine family, has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a phenanthridine core with a thiol (-SH) group at the 6-position. This structural modification enhances its reactivity and biological interactions. The thiol group is known for forming covalent bonds with cysteine residues in proteins, influencing various cellular processes.

The biological activity of this compound can be attributed to several mechanisms:

- Covalent Bond Formation : The thiol group reacts with cysteine residues in proteins, modulating their function.

- Redox Activity : The compound acts as a reducing agent, impacting redox-sensitive pathways.

- DNA Intercalation : Similar to other phenanthridine derivatives, it can intercalate into DNA, potentially leading to cytotoxic effects.

Anticancer Activity

This compound has demonstrated significant anticancer properties in various studies:

-

Cytotoxicity : It exhibits cytotoxic effects against cancer cell lines such as MCF-7 (breast carcinoma) and K-562 (chronic myeloid leukemia). The compound's activity has been linked to its ability to induce apoptosis and cell cycle arrest.

Cell Line IC50 (µM) Mechanism MCF-7 5.0 Apoptosis induction K-562 4.2 Cell cycle arrest

Antimicrobial Activity

Research indicates that phenanthridine derivatives possess antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit bacterial growth at micromolar concentrations.

HIV-1 Protease Inhibition

Recent investigations suggest that phenanthridine derivatives may act as inhibitors of HIV-1 protease. This is crucial for developing antiviral therapies.

Case Studies

- Anticancer Efficacy : A study evaluated the efficacy of this compound against various cancer cell lines, revealing significant antiproliferative effects. The compound's mechanism involved targeting topoisomerases and inducing DNA damage.

- Antimicrobial Testing : In vitro tests demonstrated that phenanthridine derivatives inhibited the growth of Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents.

- HIV Protease Inhibition : A series of phenanthridine derivatives were tested for their ability to inhibit HIV-1 protease activity. Compounds showed varying degrees of inhibition, with some achieving IC50 values below 10 µM.

Propriétés

IUPAC Name |

5H-phenanthridine-6-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NS/c15-13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)14-13/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCIDEKDUBRWLJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3NC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60401998 | |

| Record name | phenanthridine-6-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54810-03-6 | |

| Record name | 6(5H)-Phenanthridinethione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98857 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | phenanthridine-6-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.